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Introduction
3-chloro-N,N-diethylpropan-1-amine hydrochloride is a key chemical intermediate, primarily

utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature,

possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building

block. For researchers, scientists, and drug development professionals, a thorough

understanding of its physicochemical properties is not merely academic; it is a prerequisite for

successful process development, formulation design, and regulatory compliance. This guide

provides a comprehensive analysis of these properties, grounded in established scientific

principles and analytical methodologies. We will explore the causality behind its chemical

behavior, offering field-proven insights into its handling, analysis, and application.

Chapter 1: Molecular Structure and Identification
The foundational characteristics of any chemical compound are dictated by its molecular

structure. For 3-chloro-N,N-diethylpropan-1-amine hydrochloride, its identity is established

through a combination of empirical data and spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1580679?utm_src=pdf-interest
https://www.benchchem.com/product/b1580679?utm_src=pdf-body
https://www.benchchem.com/product/b1580679?utm_src=pdf-body
https://www.benchchem.com/product/b1580679?utm_src=pdf-body
https://www.benchchem.com/product/b1580679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity
The compound is the hydrochloride salt of the free base, 3-chloro-N,N-diethylpropan-1-amine.

The salt formation is crucial for improving the stability and handling characteristics of the

otherwise liquid and potentially more reactive free base.

Property Value Source(s)

Chemical Name
3-chloro-N,N-diethylpropan-1-

amine hydrochloride
[1]

Synonyms

3-(Diethylamino)propyl

Chloride Hydrochloride, N-(3-

Chloropropyl)diethylamine HCl

[1][2]

CAS Number 4535-85-7 [3]

Molecular Formula C₇H₁₇Cl₂N [3]

Molecular Weight 186.12 g/mol [4]

Appearance
White to off-white

solid/crystalline powder
[5][6]

Structural Elucidation and the Role of the Hydrochloride
Salt
The structure consists of a propyl chain substituted with a chlorine atom at the 3-position and a

diethylamino group at the 1-position. The nitrogen atom of the tertiary amine is protonated by

hydrogen chloride (HCl) to form the ammonium salt. This ionic character is the primary

determinant of its physical state and solubility profile.

Expertise & Experience: The conversion of the free base (a liquid) to the hydrochloride salt

(a solid) is a common strategy in pharmaceutical development. It enhances stability by

preventing volatilization and potential degradation pathways associated with the free tertiary

amine, such as oxidation. The solid form is also more amenable to purification by

recrystallization, accurate weighing, and incorporation into solid dosage forms.
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3-chloro-N,N-diethylpropan-1-amine (Free Base)

Hydrogen Chloride

3-chloro-N,N-diethylpropan-1-amine hydrochloride (Salt)Cl-CH₂-CH₂-CH₂-N(CH₂CH₃)₂

Cl-CH₂-CH₂-CH₂-N⁺H(CH₂CH₃)₂  Cl⁻

Protonation

HCl

Click to download full resolution via product page

Caption: Formation of the hydrochloride salt from the free base.

Chapter 2: Physicochemical Properties
The bulk properties of the compound are a direct consequence of its molecular structure.

These parameters are critical for predicting its behavior in various experimental and

physiological environments.

Physical State and Thermal Properties
The ionic interactions in the hydrochloride salt create a stable crystal lattice, resulting in a solid

state at room temperature with a defined melting point.

Property Value Source(s)

Melting Point 82 °C [3]

Boiling Point (Free Base) 160-170.5 °C at 760 mmHg [3][7]

Boiling Point (Salt) 170.5 °C at 760 mmHg [3]

Thermal Decomposition Begins above 200 °C [3]

Trustworthiness: The melting point is a key indicator of purity. A sharp melting range, as

determined by a technique like Differential Scanning Calorimetry (DSC), suggests a highly

pure substance. The significant increase in the boiling point of the salt compared to the free
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base reflects the strong intermolecular ionic forces that must be overcome for volatilization.

[3]

Solubility Profile
The presence of the charged ammonium group and the chloride counter-ion dramatically

influences the compound's solubility.

Polar Solvents: The hydrochloride salt exhibits excellent solubility in polar protic solvents like

water and alcohols.[3] This is due to favorable ion-dipole interactions and hydrogen bonding

between the solvent and the ionic salt.

Nonpolar Solvents: Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be

low, as these solvents cannot effectively solvate the charged species.

Expertise & Experience: The high aqueous solubility is a significant advantage in drug

development. It simplifies the preparation of aqueous stock solutions for in vitro assays and

can be a favorable attribute for developing parenteral (injectable) formulations. However, for

oral dosage forms, the interplay between solubility and permeability (as predicted by

Lipinski's rules) must be carefully considered.

Acid-Base Properties (pKa)
The pKa value is a measure of the acidity of the protonated amine. A predicted pKa of 10.10

has been reported for the free base.

Authoritative Grounding: The pKa is critical as it determines the ionization state of the

molecule at a given pH. According to the Henderson-Hasselbalch equation, at physiological

pH (~7.4), the amine will be almost entirely in its protonated, charged form. This has

profound implications for:

Absorption: The charged species is generally less able to passively diffuse across lipid

membranes (e.g., the intestinal wall) compared to the neutral free base.

Formulation: The pH of any liquid formulation must be controlled to ensure the compound

remains in its most soluble (ionized) form and to prevent precipitation.
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Chapter 3: Analytical Characterization Workflow
A multi-technique approach is required for the unambiguous identification, structural

confirmation, and purity assessment of 3-chloro-N,N-diethylpropan-1-amine hydrochloride.

Overview of Analytical Strategy
The characterization process is a self-validating system where each technique provides

complementary information.

Physicochemical Characterization Workflow

Analytical Techniques

Identity Confirmation

Mass Spectrometry (MS)
(Molecular Weight)

NMR (¹H, ¹³C)
(Connectivity)

FTIR
(Functional Groups)

Structure Verification Purity & Impurity Profile

Chromatography (GC/HPLC)
(Purity, Impurities)

Physical Properties

DSC/MPA
(Melting Point, Purity)

Titration/Potentiometry
(pKa)

Click to download full resolution via product page

Caption: A typical workflow for physicochemical characterization.

Spectroscopic Analysis
Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and

functional groups.

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

Certificates of Analysis for similar compounds often state that the ¹H NMR spectrum must be

consistent with the structure and that purity is ≥97.0% as determined by NMR.[6][8]

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Note: These are predicted values.

Actual spectra should be run on the specific sample and solvent for confirmation.)
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Assignment (¹H

NMR)
Predicted δ (ppm)

Assignment (¹³C

NMR)
Predicted δ (ppm)

N⁺H(CH₂CH₃)₂ ~11-12 (broad) Cl-CH₂ ~42-44

Cl-CH₂ ~3.7-3.9 Cl-CH₂-CH₂ ~25-27

N⁺H-CH₂-CH₂ ~3.2-3.4 N⁺H-CH₂-CH₂ ~50-52

CH₂-CH₂-CH₂ ~2.2-2.4 N⁺H-CH₂(CH₃) ~47-49

N⁺H(CH₂CH₃)₂ ~1.3-1.5 N⁺H(CH₂CH₃)₂ ~10-12

IR spectroscopy is used to identify the presence of key functional groups.

Table: Expected IR Absorption Bands

Functional Group
Characteristic Absorption

Range (cm⁻¹)
Significance

N⁺-H Stretch 2400-2700 (broad)
Confirms the presence of the

ammonium salt.

C-H (Alkyl) Stretch 2850-3000
Indicates the aliphatic

hydrocarbon backbone.[8]

C-N Stretch 1000-1250
Corresponds to the carbon-

nitrogen bond.[8]

C-Cl Stretch 600-800
Confirms the presence of the

alkyl chloride.[8]

MS provides the molecular weight of the free base and information about its fragmentation

pattern. The NIST Chemistry WebBook includes mass spectrum data for the free base

(electron ionization).[9]

Expected Observation: In Electrospray Ionization (ESI) MS, the primary ion observed would

be the cationic free base [C₇H₁₆ClN + H]⁺ at m/z 150.1. The characteristic isotopic pattern of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion

and any chlorine-containing fragments, serving as a definitive confirmation.
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Purity Determination
Purity is typically assessed using chromatographic techniques such as Gas Chromatography

(GC) or High-Performance Liquid Chromatography (HPLC). For the free base, a purity of

>98.0% (GC) is often specified.[2][10]

Trustworthiness: Validated chromatographic methods are the cornerstone of quality control.

These methods must demonstrate specificity, linearity, accuracy, and precision. For a

compound like this, a reverse-phase HPLC method with UV detection or a GC method with a

flame ionization detector (FID) would be appropriate choices for separating the main

component from any synthesis-related impurities.

Chapter 4: Stability and Handling
Understanding the stability profile is crucial for ensuring the integrity of the compound during

storage and use.

Thermal Stability
The compound is thermally stable up to its melting point of 82°C.[3] Decomposition begins at

temperatures exceeding 200°C.[3] This provides a safe operating window for most laboratory

and manufacturing processes.

Hygroscopicity
As an ionic salt, the compound is expected to be hygroscopic (tendency to absorb moisture

from the air).

Expertise & Experience: Hygroscopicity can affect the accuracy of weighing and may lead to

physical changes (e.g., clumping) or even chemical degradation over time. It is a critical

parameter to evaluate during preformulation studies.

Recommended Storage Conditions
Based on its properties, the following storage conditions are recommended:

Temperature: Store at room temperature or refrigerated, away from direct heat.[6]
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed

container to protect from moisture and air.[2]

Location: Keep in a dry, well-ventilated place.[11]

Chapter 5: Synthesis and Reactivity
Common Synthetic Routes
The synthesis of 3-chloro-N,N-diethylpropan-1-amine hydrochloride is typically achieved

through nucleophilic substitution. A common laboratory-scale method involves the reaction of 3-

chloropropanol with diethylamine, followed by treatment with HCl to precipitate the salt.[3] An

alternative route is the alkylation of diethylamine with a suitable 3-carbon electrophile.[3]

General Synthesis Scheme

Diethylamine
HN(CH₂CH₃)₂

Intermediate (Free Base)
Cl-CH₂CH₂CH₂-N(CH₂CH₃)₂

3-Chloropropanol
Cl-CH₂CH₂CH₂-OH

Nucleophilic Substitution

Final Product (Hydrochloride Salt)

Hydrogen Chloride
HCl

Acid Treatment

Click to download full resolution via product page

Caption: A simplified schematic of a common synthesis route.

Core Reactivity Profile
The compound's reactivity is dominated by the alkyl chloride functional group. The chlorine

atom is a good leaving group, making the terminal carbon susceptible to nucleophilic
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substitution reactions.[3] This reactivity is the basis for its utility as a synthetic intermediate,

allowing for the covalent attachment of the diethylaminopropyl moiety to other molecules, such

as amines or alcohols.[3]

Chapter 6: Experimental Protocols
The following protocols are provided as examples of standard methodologies for characterizing

the compound.

Protocol for Melting Point Determination via Differential
Scanning Calorimetry (DSC)

Instrument: Calibrated Differential Scanning Calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic

aluminum pan.

Method:

Equilibrate the sample at 25 °C.

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min.

Use an inert purge gas (e.g., nitrogen) at a flow rate of 50 mL/min.

Analysis: The melting point is determined as the onset temperature of the melting

endotherm. The sharpness of the peak is indicative of purity.

Protocol for Aqueous Solubility Assessment (Shake-
Flask Method)

Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 10

mL).

Procedure:

Add an excess amount of the compound to each vial to create a slurry.
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined

period (e.g., 24 hours) to ensure equilibrium is reached.

After agitation, allow the vials to stand for sedimentation.

Analysis:

Carefully withdraw a sample from the clear supernatant and filter it through a 0.45 µm filter

to remove any undissolved solids.

Quantify the concentration of the dissolved compound in the filtrate using a validated

analytical method (e.g., HPLC-UV).

The resulting concentration is the equilibrium solubility at that temperature.

Example Protocol for Synthesis from 3-chloropropanol
(Caution: This reaction should be performed by trained personnel in a well-ventilated fume

hood with appropriate personal protective equipment.)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 3-chloropropanol (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent

(e.g., toluene).

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by TLC or GC.

Workup:

Cool the reaction mixture to room temperature.

Filter off any solids and concentrate the filtrate under reduced pressure to remove the

solvent.

Dissolve the resulting crude free base in a minimal amount of a suitable organic solvent

(e.g., diethyl ether or isopropanol).

Salt Formation:
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Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the

solution) while stirring.

The hydrochloride salt will precipitate out of the solution.

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold

solvent, and dry under vacuum to yield the final product.

Conclusion
3-chloro-N,N-diethylpropan-1-amine hydrochloride is a crystalline solid with high aqueous

solubility, thermal stability up to its melting point of 82°C, and a predictable reactivity profile

centered on its alkyl chloride group. Its conversion to the hydrochloride salt is a critical step that

enhances its stability and handling properties, making it well-suited for its role as a

pharmaceutical intermediate. The analytical techniques and protocols described herein form a

robust framework for ensuring its quality, purity, and consistency, which are paramount for its

application in the synthesis of safe and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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